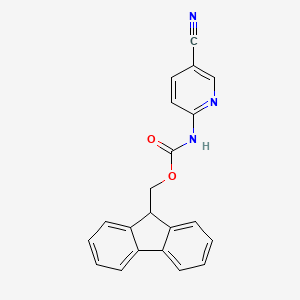
5-Cyano-2-(Fmoc-amino)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyano-2-(Fmoc-amino)pyridine: is an organic compound widely used in scientific research. The compound features a pyridine ring substituted with a cyano group at the 5-position and an Fmoc-protected amino group at the 2-position. The Fmoc (fluorenylmethoxycarbonyl) group is a base-labile protecting group commonly used in organic synthesis, particularly in peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-2-(Fmoc-amino)pyridine typically involves the introduction of the Fmoc group to the amino group of 5-cyano-2-aminopyridine. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated synthesis equipment and continuous flow reactors to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyano-2-(Fmoc-amino)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Piperidine is commonly used to remove the Fmoc group.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The primary product is 5-cyano-2-aminopyridine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Cyano-2-(Fmoc-amino)pyridine is used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and cyclic peptides.
Biology: In biological research, it is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays.
Medicine: The compound is used in the development of peptide-based therapeutics due to its stability and ease of incorporation into peptide chains.
Industry: In the pharmaceutical industry, it is used in the synthesis of peptide drugs and other bioactive compounds.
Wirkmechanismus
The mechanism of action of 5-Cyano-2-(Fmoc-amino)pyridine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to reveal the free amine. This allows for the stepwise addition of amino acids to build the desired peptide sequence .
Vergleich Mit ähnlichen Verbindungen
- 2-Cyano-5-(Fmoc-amino)pyridine
- 5-Amino-2-cyanopyridine
- Fmoc-protected amino acids
Comparison: 5-Cyano-2-(Fmoc-amino)pyridine is unique due to the presence of both the cyano and Fmoc-protected amino groups, which provide specific reactivity and protection during synthesis. Compared to other Fmoc-protected amino acids, it offers additional functionality due to the cyano group, which can participate in further chemical modifications .
Eigenschaften
Molekularformel |
C21H15N3O2 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-(5-cyanopyridin-2-yl)carbamate |
InChI |
InChI=1S/C21H15N3O2/c22-11-14-9-10-20(23-12-14)24-21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19H,13H2,(H,23,24,25) |
InChI-Schlüssel |
JOJVPSBDBBZLFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




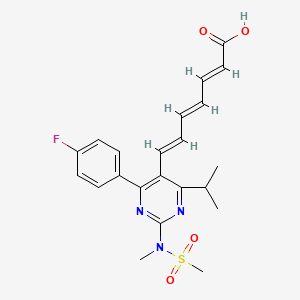
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)
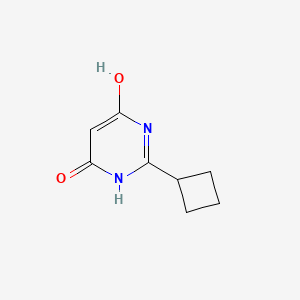
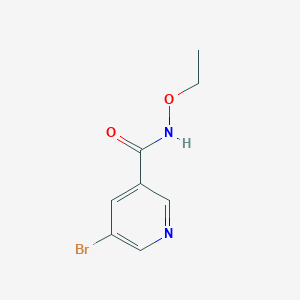

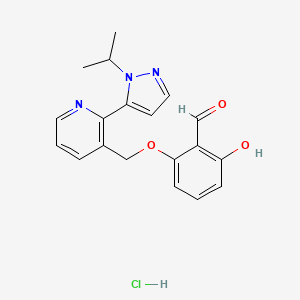
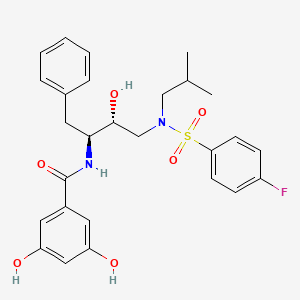
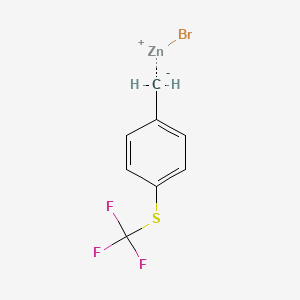
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
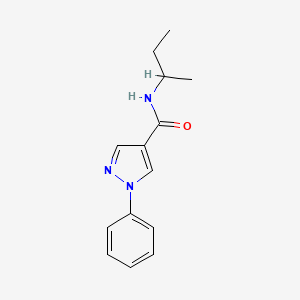
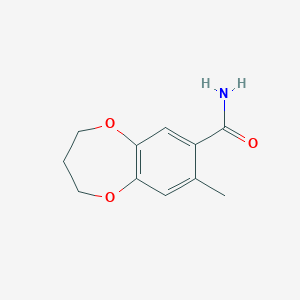
![3-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14888148.png)
